Icoduline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icodulinum involves the reaction of 2-aminothiazole with 2-hydroxy-4-methylbenzaldehyde under acidic conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Icodulinum follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Icodulinum undergoes various chemical reactions, including:
Oxidation: Icodulinum can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of Icodulinum can lead to the formation of aminothiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Mechanism of Action
Icodulinum exerts its effects primarily through the inhibition of arachidonate 5-lipoxygenase and cyclooxygenases . These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators. The compound also exhibits free radical scavenging properties, contributing to its anti-inflammatory profile .
Comparison with Similar Compounds
Similar Compounds
Aminothiazole derivatives: Compounds with similar structures and functional groups.
Non-steroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen and aspirin, which also inhibit cyclooxygenases.
Uniqueness
Icodulinum is unique in its dual inhibition of arachidonate 5-lipoxygenase and cyclooxygenases, as well as its free radical scavenging properties. This combination of activities makes it a promising candidate for the treatment of inflammatory conditions .
Properties
CAS No. |
138511-81-6 |
---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-methyl-2-(1,3-thiazol-2-ylamino)phenol |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10/h2-6,13H,1H3,(H,11,12) |
InChI Key |
UTHOTQDPKFKRKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
138511-81-6 | |
Origin of Product |
United States |
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